Benquinox
Overview
Description
Synthesis Analysis
The synthesis of epoxyquinone natural products and their derivatives has been a significant focus of organic chemistry research due to their complex molecular structures and broad spectrum of biological activities. For example, Mehta and Islam (2004) developed an enzymatic protocol for the synthesis of epoxyquinone natural products such as (−)-phyllostine and (+)-epoxydon, demonstrating the approach's efficacy through total syntheses of these compounds (Mehta & Islam, 2004). Similarly, Shoji et al. (2005) detailed the synthesis of epoxyquinols A, B, and C, utilizing a Diels-Alder reaction and a biomimetic cascade reaction as key steps (Shoji et al., 2005).
Molecular Structure Analysis
The molecular structures of epoxyquinones and their derivatives are characterized by complex arrangements of rings and functional groups, including epoxides and quinones. These structural features are crucial for the biological activity and synthesis strategies of these compounds. For instance, the total synthesis of epoxyquinols involves intricate steps to construct the heptacyclic structure, leveraging the inherent reactivity of intermediates like 2H-pyran derivatives (Li & Porco, 2004).
Chemical Reactions and Properties
Epoxyquinone derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For example, the synthesis processes often involve Diels-Alder reactions, oxidative cyclizations, and enzymatic kinetic resolutions to achieve the desired stereochemistry and molecular complexity (Shoji, 2007). These reactions highlight the compounds' reactivity and the potential for generating new chemical entities with varied biological activities.
Scientific Research Applications
Antifungal Properties : Benquinox has been tested for its effectiveness against fungal infections. A study found that while Benquinox suppressed the growth of the fungus Pyrenophora aveniie on agar, it failed to control the disease in pot tests and adversely affected seedling growth (Sheridan & Vachrabhorn, 1968).
Antioxidant Activity : Research on related compounds suggests potential antioxidant properties. For instance, studies on Ficus benghalensis aerial root extract, which has significant antioxidant activity, hint at potential applications in treating neurodegenerative disorders like Alzheimer's disease (Ramasamy, Anandakumar, & Kathiresan, 2022).
Cancer Treatment : Mitoxantrone, a compound with some similarities to Benquinox, has shown significant clinical activity in patients with breast cancer, acute leukemia, and lymphoma (Shenkenberg & Von Hoff, 1986). This suggests potential avenues for researching Benquinox in oncology.
Neuroprotective Effects : Compounds like Ubiquinone, which shares some characteristics with Benquinox, have been found to have health benefits, including preventing cardiovascular diseases and alleviating their pathophysiological consequences (Gille et al., 2008). These findings open up possibilities for Benquinox in neuroprotection.
properties
IUPAC Name |
N'-(4-nitrosophenyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(16-18)9-7-11/h1-9,14H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLIFVYIUIQGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041624 | |
Record name | Benquinox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or yellow-brown solid; [HSDB] | |
Record name | Ceredon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4258 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
IN WATER 5 PPM; SOL IN ORGANIC SOLVENTS, SOL IN FORMAMIDE | |
Record name | CEREDON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2759 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Benquinox | |
Color/Form |
YELLOW-BROWN POWDER; YELLOW CRYSTALS FROM ETHANOL | |
CAS RN |
495-73-8 | |
Record name | Benquinox [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benquinox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benquinox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENQUINOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVO47UK8V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEREDON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2759 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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